molecular formula C11H11N3OS B12131404 1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea

1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea

Cat. No.: B12131404
M. Wt: 233.29 g/mol
InChI Key: CCYCCECFYOTLOA-UHFFFAOYSA-N
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Description

1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea typically involves the reaction of 5-methyl-3-isoxazole with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea is unique due to the combination of the isoxazole and phenylthiourea groups, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-phenylthiourea

InChI

InChI=1S/C11H11N3OS/c1-8-7-10(14-15-8)13-11(16)12-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,16)

InChI Key

CCYCCECFYOTLOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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